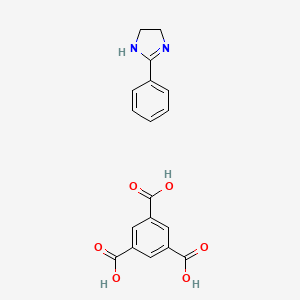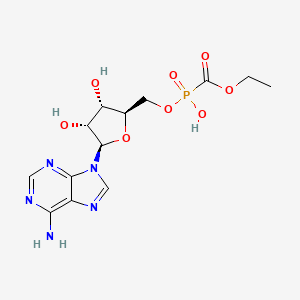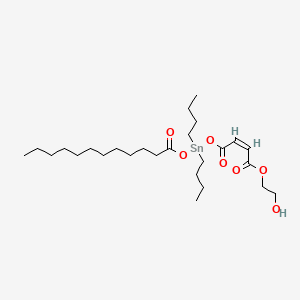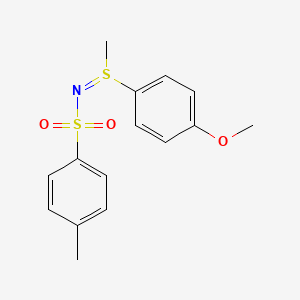
N-(1H-Indol-3-yloxoacetyl)-DL-valine ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of BRN 5602299 involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the reaction of furfural with an amine to form a furan derivative.
Attachment of the morpholine ring: The furan derivative is then reacted with a morpholine derivative to introduce the morpholine ring.
Formation of the phenyl group:
Industrial production methods for BRN 5602299 typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
BRN 5602299 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert BRN 5602299 into its reduced forms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
BRN 5602299 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research has explored its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: BRN 5602299 is used in the production of various industrial chemicals and materials, leveraging its unique chemical properties.
Mécanisme D'action
The mechanism of action of BRN 5602299 involves its interaction with specific molecular targets within cells. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and other cellular processes. Detailed studies have shown that the compound can affect the levels of intracellular reactive oxygen species, alter membrane permeability, and impact cellular morphology.
Comparaison Avec Des Composés Similaires
BRN 5602299 can be compared with other similar compounds, such as:
- 1-{4-[5-({[3-(4-morpholinyl)propyl]amino}methyl)-2-furyl]phenyl}methanol
- 1-{4-[5-({[3-(4-morpholinyl)propyl]amino}methyl)-2-furyl]phenyl}propanol
These compounds share similar structural features but differ in the length of the carbon chain attached to the phenyl group. The uniqueness of BRN 5602299 lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
97529-41-4 |
|---|---|
Formule moléculaire |
C17H20N2O4 |
Poids moléculaire |
316.35 g/mol |
Nom IUPAC |
ethyl 2-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C17H20N2O4/c1-4-23-17(22)14(10(2)3)19-16(21)15(20)12-9-18-13-8-6-5-7-11(12)13/h5-10,14,18H,4H2,1-3H3,(H,19,21) |
Clé InChI |
TYWWKQFCOVQASG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(C)C)NC(=O)C(=O)C1=CNC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[6-[2-(5-Nitro-2-furyl)vinyl]pyridazin-3-YL]acetamide monohydrochloride](/img/structure/B12694284.png)




![1-[2-(2,4-dichlorophenyl)-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]ethyl]imidazole](/img/structure/B12694327.png)




